molecular formula C18H21FN2O2 B1388944 N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide CAS No. 1020056-22-7

N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide

Cat. No.: B1388944
CAS No.: 1020056-22-7
M. Wt: 316.4 g/mol
InChI Key: HIJWBFLPRKPCFZ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a fluorine atom, and a phenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline and 2-(sec-butyl)phenol as the primary starting materials.

    Formation of Intermediate: The first step involves the reaction of 5-amino-2-fluoroaniline with chloroacetyl chloride to form an intermediate compound, N-(5-amino-2-fluorophenyl)chloroacetamide.

    Nucleophilic Substitution: The intermediate compound then undergoes a nucleophilic substitution reaction with 2-(sec-butyl)phenol in the presence of a base such as potassium carbonate to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or functionalized derivatives.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
  • N-(5-Amino-2-bromophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
  • N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide

Uniqueness

N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2-butan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-3-12(2)14-6-4-5-7-17(14)23-11-18(22)21-16-10-13(20)8-9-15(16)19/h4-10,12H,3,11,20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJWBFLPRKPCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
Reactant of Route 2
N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
Reactant of Route 3
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N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
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N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
Reactant of Route 5
N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
Reactant of Route 6
N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide

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